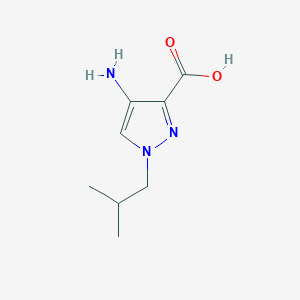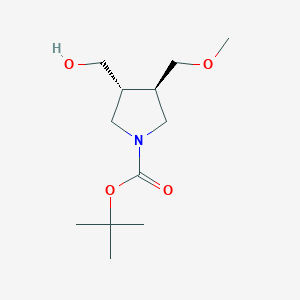
1-(3,3-dimethylbutyl)-1H-imidazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a 3,3-dimethylbutyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine typically involves the alkylation of imidazole with 3,3-dimethylbutyl halide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反应分析
Types of Reactions
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; 0-25°C.
Substitution: Alkyl halides, acyl chlorides; basic conditions; 60-80°C.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Alkylated or acylated imidazole derivatives
科学研究应用
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3,3-dimethylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea: A pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells.
N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine: A hydrolysis product of neotame, used as a sweetener.
Uniqueness
1-(3,3-Dimethylbutyl)-1H-imidazol-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the 3,3-dimethylbutyl group enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
属性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
1-(3,3-dimethylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)4-6-12-7-5-11-8(12)10/h5,7H,4,6H2,1-3H3,(H2,10,11) |
InChI 键 |
QANMDORMGLKUJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCN1C=CN=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)

![2-{[(3-Methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13069137.png)
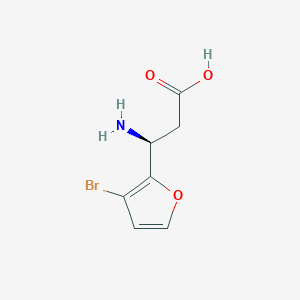

![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069146.png)


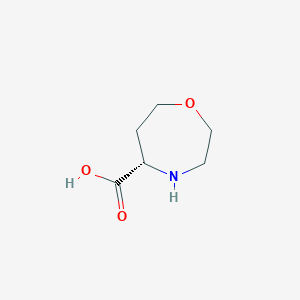
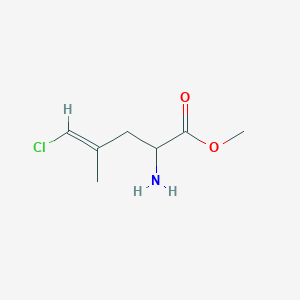
![{[(2-Bromocyclohexyl)oxy]methyl}benzene](/img/structure/B13069170.png)
![3-Ethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13069181.png)
